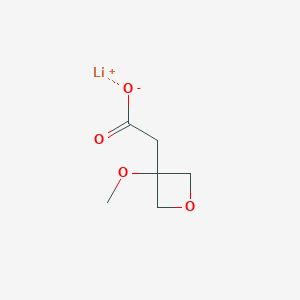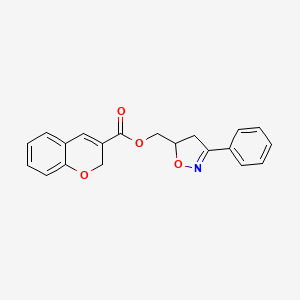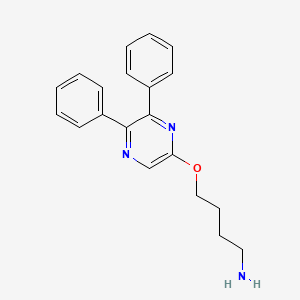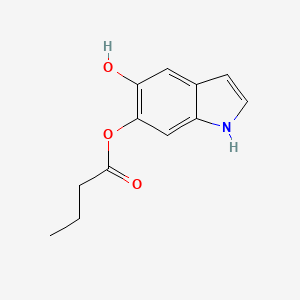
Lithium 2-(3-methoxyoxetan-3-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(3-methoxyoxetan-3-yl)acetate typically involves the reaction of 2-(3-methoxyoxetan-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture and air from interfering with the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 2-(3-methoxyoxetan-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be replaced by other cations in the presence of suitable reagents.
Oxidation and Reduction Reactions:
Addition Reactions: The oxetane ring can open up under certain conditions, allowing for addition reactions with other compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents, and reducing agents. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various lithium salts, while oxidation reactions could produce corresponding oxides or hydroxides.
Applications De Recherche Scientifique
Lithium 2-(3-methoxyoxetan-3-yl)acetate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of Lithium 2-(3-methoxyoxetan-3-yl)acetate is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. Lithium ions are known to inhibit enzymes such as glycogen synthase kinase 3 and inositol monophosphatases, which may contribute to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Lithium 2,3,6-trichlorobenzenesulfinate
- Lithium triisopropoxy (6-methylpyridin-2-yl)borate
- Lithium 2-(quinolin-2-yl)acetate
Uniqueness
Lithium 2-(3-methoxyoxetan-3-yl)acetate is unique due to its oxetane ring structure, which imparts distinct chemical properties compared to other organolithium compounds. This structural feature makes it a valuable reagent in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C6H9LiO4 |
|---|---|
Poids moléculaire |
152.1 g/mol |
Nom IUPAC |
lithium;2-(3-methoxyoxetan-3-yl)acetate |
InChI |
InChI=1S/C6H10O4.Li/c1-9-6(2-5(7)8)3-10-4-6;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
GVDXVBULASFXHE-UHFFFAOYSA-M |
SMILES canonique |
[Li+].COC1(COC1)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B12943763.png)











